molecular formula C17H16N2O6S2 B13841200 Methyl 7-(2,5-dimethoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate

Methyl 7-(2,5-dimethoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B13841200
M. Wt: 408.5 g/mol
InChI Key: MRWKNKLCEBWWAM-UHFFFAOYSA-N
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Description

Methyl 7-(2,5-dimethoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate is a complex organic compound belonging to the class of heterocyclic compounds It features a thieno[3,2-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(2,5-dimethoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the 2,5-dimethoxyphenyl and methylsulfonyl groups. The final step involves esterification to form the methyl carboxylate.

    Formation of Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The 2,5-dimethoxyphenyl group can be introduced via electrophilic aromatic substitution, while the methylsulfonyl group can be added using sulfonylation reactions.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(2,5-dimethoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups such as halides or amines.

Scientific Research Applications

Methyl 7-(2,5-dimethoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Materials Science: Its unique structural properties make it a candidate for use in organic electronics and photonics.

    Biological Research: The compound is used as a tool to study various biological pathways and mechanisms, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of Methyl 7-(2,5-dimethoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-(2,5-dimethoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and its thieno[3,2-d]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H16N2O6S2

Molecular Weight

408.5 g/mol

IUPAC Name

methyl 7-(2,5-dimethoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H16N2O6S2/c1-23-9-5-6-11(24-2)10(7-9)13-14-12(26-15(13)16(20)25-3)8-18-17(19-14)27(4,21)22/h5-8H,1-4H3

InChI Key

MRWKNKLCEBWWAM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=C(SC3=CN=C(N=C32)S(=O)(=O)C)C(=O)OC

Origin of Product

United States

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